5-ethylthiophene-3-sulfonyl chloride
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Overview
Description
5-Ethylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.7 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-ethylthiophene. One common method is the reaction of 5-ethylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, although these are less common for the sulfonyl chloride derivative.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
5-Ethylthiophene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethylthiophene-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the modification of organic molecules, where the sulfonyl group can enhance the stability, solubility, or biological activity of the target compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Another sulfonyl chloride derivative of thiophene, differing in the position of the sulfonyl group.
5-Methylthiophene-3-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
Uniqueness
5-Ethylthiophene-3-sulfonyl chloride is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in solubility, stability, and biological activity compared to other thiophene sulfonyl chlorides .
Properties
CAS No. |
1245823-95-3 |
---|---|
Molecular Formula |
C6H7ClO2S2 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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